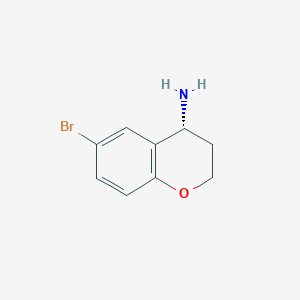

(R)-6-Bromochroman-4-amine

描述

(R)-6-Bromochroman-4-amine (CAS: 1055949-66-0) is a chiral brominated chroman derivative with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol. Its structure consists of a chroman scaffold (a benzopyran ring system) substituted with a bromine atom at position 6 and an amine group at position 4 in the R-configuration . This compound is primarily utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways.

属性

IUPAC Name |

(4R)-6-bromo-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQTVMJJLDRNQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromochroman-4-amine typically involves several steps:

Bromination: The starting material, chroman, undergoes bromination at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4th position.

Industrial Production Methods: Industrial production of ®-6-Bromochroman-4-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.

Types of Reactions:

Oxidation: ®-6-Bromochroman-4-amine can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: The compound can be reduced to form various reduced amine derivatives.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Hydroxyl or alkyl-substituted chromans.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential to form various derivatives.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential lead compound for drug development due to its unique structure and biological activities.

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of ®-6-Bromochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Key Properties

- Solubility : Soluble in organic solvents like DMSO, with recommended storage at 2–8°C in sealed, moisture-free conditions .

- Purity : Commercial samples typically exceed 98% purity , verified by HPLC and NMR .

- Synthesis : Prepared via stereoselective methods, often involving bromination of chroman precursors followed by resolution of enantiomers .

The following analysis compares (R)-6-Bromochroman-4-amine with structurally and functionally related compounds, emphasizing substituent effects, stereochemistry, and biological relevance.

Structural Analogs: Brominated Chroman Derivatives

Key Observations :

- Stereochemistry: The R-enantiomer is often more expensive than the S-counterpart due to higher synthetic complexity (e.g., (S)-6-Bromochroman-4-amine hydrochloride costs €102–684/g vs.

- Substituent Position : Moving bromine from position 6 to 7 reduces structural similarity (0.76 vs. 0.75 Tanimoto score ) and may diminish affinity for bromodomain-containing proteins .

Hydrochloride Salts

Hydrochloride derivatives improve aqueous solubility and stability. For example:

- (S)-6-Bromochroman-4-amine hydrochloride (CAS: 1810074-56-6) is commercially available at 95% purity , priced at €102–684/g .

- (R)-8-Bromochroman-4-amine hydrochloride (CAS: 1810074-69-1) has a lower similarity score (0.74 ) due to bromine’s distal position .

Heterocyclic Analogs

Key Observations :

- Quinoline Derivatives: Exhibit broader pharmacological activity (e.g., kinase inhibition) but higher molecular weight (~350 g/mol) .

- Benzoxazines : Reduced steric bulk may improve solubility but decrease target specificity .

生物活性

(R)-6-Bromochroman-4-amine is a chemical compound belonging to the chroman family, characterized by the presence of a bromine atom at the 6-position and an amine group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

The molecular formula of (R)-6-Bromochroman-4-amine is with a molecular weight of approximately 213.07 g/mol. The compound features a chiral center, which contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 213.07 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Lipinski's Rule of Five | Complies (No violations) |

The biological activity of (R)-6-Bromochroman-4-amine is primarily attributed to its interactions with various molecular targets within biological systems. The amine group can form hydrogen bonds, influencing protein structure and function. Additionally, the bromine atom may participate in halogen bonding, which can modulate the compound's activity in cellular processes such as signal transduction and enzyme inhibition .

Anticancer Activity

Research has indicated that (R)-6-Bromochroman-4-amine exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that (R)-6-Bromochroman-4-amine possesses inhibitory effects against certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Enzyme Inhibition

(R)-6-Bromochroman-4-amine has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in modulating drug metabolism and interactions, which could be significant for therapeutic efficacy and safety profiles .

Table 2: Biological Activities of (R)-6-Bromochroman-4-amine

| Activity Type | Effect/Outcome |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Inhibitory effects on bacterial strains |

| Enzyme Inhibition | Inhibits CYP1A2 |

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-6-Bromochroman-4-amine, highlighting its potential as a lead compound for drug development.

- Anticancer Mechanisms : A study demonstrated that treatment with (R)-6-Bromochroman-4-amine resulted in significant reductions in cell viability in breast cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

- Antimicrobial Efficacy : Another investigation revealed that (R)-6-Bromochroman-4-amine exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating infections caused by resistant strains.

- Pharmacokinetic Studies : Research assessing the pharmacokinetics of (R)-6-Bromochroman-4-amine indicated favorable absorption characteristics, with predictions suggesting good bioavailability based on its chemical structure and properties .

科学研究应用

(R)-6-Bromochroman-4-amine and its derivatives have been studied for various biological activities, including:

- Sirtuin Inhibition : Research indicates that chroman-4-one derivatives, including (R)-6-Bromochroman-4-amine, exhibit inhibitory effects on Sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases. These inhibitors have shown promise in reducing cell proliferation in breast and lung cancer models .

- Peptidomimetics : The compound has been explored as a β-turn mimetic of somatostatin, a peptide hormone involved in numerous physiological processes. Its structural modifications have led to compounds with enhanced biological activity against specific cancer cell lines .

- Antioxidant Properties : Chroman-4-one derivatives demonstrate antioxidant activities, which are crucial for managing oxidative stress-related diseases. Studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation .

Synthesis and Structural Modifications

The synthesis of (R)-6-Bromochroman-4-amine involves several key steps:

- Bromination : The introduction of the bromine atom at the 6-position is typically achieved through electrophilic bromination of chroman derivatives .

- Functionalization : Various substituents can be introduced at different positions on the chroman ring to enhance biological activity. For instance, amino and methoxy groups have been shown to improve the pharmacological profile of chroman-4-one derivatives .

The following table summarizes key synthetic routes and their outcomes:

| Synthetic Route | Key Outcome | Reference |

|---|---|---|

| Bromination at C6 | Formation of (R)-6-Bromochroman-4-amine | |

| Introduction of amino groups | Enhanced SIRT2 inhibition | |

| Functionalization at C3 | Improved anticancer activity |

Case Studies and Research Findings

Several studies highlight the therapeutic applications of (R)-6-Bromochroman-4-amine:

- Cancer Research : A study demonstrated that specific chroman-4-one derivatives significantly inhibited the proliferation of breast cancer cells, indicating their potential as anticancer agents .

- Neuroprotection : Other research has focused on the neuroprotective properties of SIRT2 inhibitors derived from chroman scaffolds, suggesting applications in treating neurodegenerative disorders like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。